Tazarotenic acid sulfone
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Overview
Description
Tazarotenic acid sulfone is a derivative of tazarotene, a third-generation synthetic retinoid. Tazarotene is primarily used in the treatment of skin conditions such as acne vulgaris and plaque psoriasis. This compound is formed through the metabolic conversion of tazarotene and is known for its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tazarotenic acid sulfone typically involves the oxidation of tazarotenic acid. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the sulfone derivative. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and high yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tazarotenic acid sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of tazarotenic acid to this compound.
Reduction: Potential reduction back to tazarotenic acid under specific conditions.
Substitution: Reactions involving the replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
Oxidation: this compound.
Reduction: Tazarotenic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tazarotenic acid sulfone has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of retinoid chemistry and oxidation-reduction reactions.
Biology: Investigated for its role in cellular differentiation and proliferation.
Medicine: Explored for its potential therapeutic effects in skin conditions and other diseases.
Industry: Utilized in the development of new retinoid-based formulations and products.
Mechanism of Action
The mechanism of action of tazarotenic acid sulfone involves its interaction with retinoic acid receptors (RARs). Upon binding to these receptors, it modulates gene expression, leading to changes in cellular processes such as differentiation, proliferation, and apoptosis. The specific molecular targets include RARα, RARβ, and RARγ, with a relative selectivity for RARβ and RARγ .
Comparison with Similar Compounds
Similar Compounds
Tazarotene: The parent compound, primarily used in topical formulations for skin conditions.
Adapalene: Another third-generation retinoid with similar applications but different receptor selectivity.
Tretinoin: A first-generation retinoid with broader applications but higher potential for irritation.
Uniqueness
Tazarotenic acid sulfone is unique due to its specific metabolic pathway and its role as an active metabolite of tazarotene. Its selective binding to RARβ and RARγ distinguishes it from other retinoids, providing a distinct profile in terms of efficacy and safety .
Properties
IUPAC Name |
6-[2-(4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-19(2)9-10-25(23,24)17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSJBSLKHBITIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603952-63-2 |
Source
|
Record name | Tazarotenic acid sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603952632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAZAROTENIC ACID SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R3X0V37NN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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